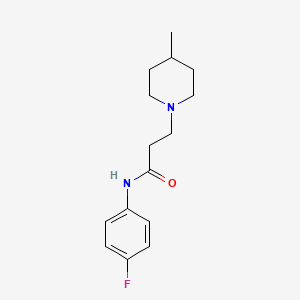
6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone, also known as MMQ, is a chemical compound that has been studied for its potential use in various scientific applications.
作用機序
The mechanism of action of 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer development. 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cancer development.
Biochemical and Physiological Effects:
6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone in lab experiments is its potential as a pharmacological agent for treating various diseases. 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for further research. However, one limitation of using 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone. One area of research could focus on the development of more efficient synthesis methods for 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone. Another area of research could focus on the use of 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone in combination with other pharmacological agents for treating various diseases. Additionally, further research could focus on the mechanism of action of 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone and its potential use in treating other neurological disorders.
合成法
6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone can be synthesized through a multi-step process that involves the reaction of 2-aminobenzophenone with various reagents. One of the most common synthesis methods involves the reaction of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and methylation reactions.
科学的研究の応用
6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone has been studied for its potential use as a pharmacological agent in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
6-methoxy-4-methylidene-3-phenyl-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-14-10-13(20-2)8-9-15(14)17-16(19)18(11)12-6-4-3-5-7-12/h3-10H,1H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKVHNSRXRAVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-4-methylidene-3-phenyl-3,4-dihydroquinazolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chlorophenyl)-3-{1-[(3-ethylisoxazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5686250.png)
![N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5686255.png)
![5-[({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)methyl]-2-thiophenecarboxylic acid](/img/structure/B5686267.png)

![(3R*,4R*)-1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5686275.png)
![{3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid](/img/structure/B5686279.png)
![1-acetyl-4-{4-chloro-2-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]phenoxy}piperidine](/img/structure/B5686292.png)
![N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5686296.png)

![2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5686320.png)
![3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5686324.png)
![cis-4-{[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]carbonyl}cyclohexanol](/img/structure/B5686338.png)